Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate

Descripción

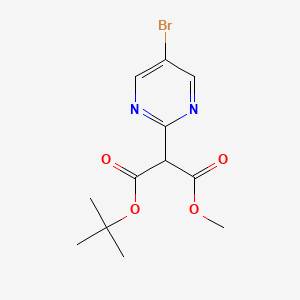

Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate (CAS: 948594-79-4, Molecular Formula: C₁₃H₁₇BrN₂O₄) is a malonate ester derivative featuring a tert-butyl group and a methyl ester at the malonate core, with a 5-bromopyrimidin-2-yl substituent at the central carbon (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions and asymmetric synthesis due to its reactive bromopyrimidine moiety and sterically hindered tert-butyl group . Its high purity (95%) and commercial availability make it a valuable building block for pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

3-O-tert-butyl 1-O-methyl 2-(5-bromopyrimidin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(17)8(10(16)18-4)9-14-5-7(13)6-15-9/h5-6,8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYNGAOEFUBJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=NC=C(C=N1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate typically involves the following steps:

Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyrimidine.

Formation of Malonate Derivative: The 5-bromopyrimidine is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form the corresponding malonate derivative.

Introduction of Tert-butyl and Methyl Groups: The malonate derivative is further reacted with tert-butyl bromide and methyl iodide in the presence of a strong base like sodium hydride to introduce the tert-butyl and methyl groups, respectively.

Industrial Production Methods: Industrial production of tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in the 5-bromopyrimidin-2-yl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrimidine derivatives.

Hydrolysis: The ester groups in tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring and the ester groups, leading to various oxidized or reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.

Major Products:

Substituted Pyrimidines: Products from nucleophilic substitution reactions.

Carboxylic Acids: Products from hydrolysis of ester groups.

Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate has been utilized in the synthesis of novel compounds with potential therapeutic effects. Its bromopyrimidine moiety is particularly significant, as pyrimidines are known for their biological activities, including antiviral and anticancer properties.

Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of this compound can be synthesized to create new pyrido[1,2-a]indole malonates, which are recognized for their medicinal properties. For instance, the synthesis of such compounds involves using tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate as a precursor, leading to various derivatives with enhanced biological activity .

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Pyrido[1,2-a]indole derivative | 73 | Anticancer |

| Another derivative | 68 | Antiviral |

Antiparasitic Activity

The compound has also been investigated for its potential antiparasitic properties. Similar compounds have shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The modification of the malonate structure can lead to improved solubility and bioavailability, crucial for drug development against parasitic infections .

Synthetic Methodologies

The synthesis of tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate involves several steps, often utilizing advanced methodologies to optimize yields and purity. The compound can be synthesized via the reaction of malonic acid derivatives with bromopyrimidine under specific conditions.

Reaction Conditions

Key parameters influencing the synthesis include:

- Solvent Choice : The use of polar aprotic solvents can enhance reaction efficiency.

- Temperature Control : Ambient temperatures have been found to yield better results compared to elevated temperatures.

| Parameter | Optimal Condition |

|---|---|

| Solvent | THF or MeCN |

| Temperature | Room temperature |

| Yield | Up to 73% |

Development of Anticancer Agents

A study focused on the modification of pyrimidine derivatives highlighted the importance of tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate in creating effective anticancer agents. By altering the side chains and functional groups on the pyrimidine ring, researchers were able to enhance cytotoxicity against various cancer cell lines .

Antiviral Research

In another case study, researchers explored its application in developing antiviral agents targeting specific viral pathways. The incorporation of the bromopyrimidine structure was critical in achieving desired pharmacological profiles .

Mecanismo De Acción

The mechanism of action of tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate depends on its specific application. In drug development, its effects are mediated through interactions with biological targets such as enzymes, receptors, or nucleic acids. The bromopyrimidine moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate, it is compared to structurally related malonate and pyrimidine derivatives. Key differences in substituents, reactivity, and applications are highlighted below.

Structural Analogues

Conformational and Electronic Properties

Semiempirical molecular orbital (MO) studies on malonate derivatives reveal that substituents significantly influence molecular geometry and electronic distribution :

- The tert-butyl group induces a perpendicular orientation of the pyrimidine ring relative to the malonate plane, optimizing π-π stacking in coordination complexes.

- In contrast, smaller substituents (e.g., ethyl or methyl) allow greater conformational flexibility, which can reduce ion-selectivity in metal-binding applications .

Ion-Selectivity and Metal Coordination

Bispyrenyl malonates with bulky substituents, such as naphthalenylmethyl groups, exhibit enhanced Cu²⁺ ion-selectivity due to restricted dihedral angles between aromatic rings .

Actividad Biológica

Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate (CAS No. 948594-79-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate is characterized by the following structural formula:

This compound features a brominated pyrimidine moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom in the pyrimidine ring can influence the compound's binding affinity and selectivity towards these targets, potentially leading to modulation of various biological pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related brominated pyrimidines have shown effectiveness against various bacterial strains, suggesting that tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate may also possess such activity.

Anticancer Potential

Compounds containing pyrimidine derivatives have been extensively studied for their anticancer properties. The brominated variant may enhance cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Activity | Target | Reference |

|---|---|---|---|

| Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate | Antimicrobial | Various bacteria | |

| Related brominated pyrimidines | Anticancer | Tumor cells |

Case Studies and Research Findings

- Antimycobacterial Activity : A study demonstrated that certain pyrimidine derivatives inhibit Mycobacterium tuberculosis growth. While specific data on tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate is limited, its structural similarities suggest potential effectiveness against mycobacterial infections .

- Structure-Activity Relationship (SAR) : Research into SAR for related compounds indicates that modifications in the pyrimidine structure can significantly influence biological activity. The introduction of electron-withdrawing groups like bromine can enhance potency by increasing lipophilicity and improving membrane permeability .

- In Vitro Studies : Preliminary in vitro assays have shown that similar compounds exhibit significant inhibition of cancer cell proliferation, suggesting that tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate may also demonstrate comparable effects .

Toxicological Profile

While specific toxicological data for tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate are not extensively documented, related compounds have been noted for skin and eye irritation potential . Caution should be exercised during handling due to these effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.